![molecular formula C18H16N4O2 B1220895 N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide](/img/structure/B1220895.png)
N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide
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Overview
Description
N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Antimicrobial Potential
- A study by Holla et al. (2006) detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. This includes compounds structurally related to N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide, highlighting its significance in developing new antibacterial and antifungal agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Cytotoxic Activity for Cancer Research
- Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives exhibited potent cytotoxic activity against various cancer cell lines, suggesting the potential use of this compound in oncology research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antioxidant Properties
- Tomassoli et al. (2016) conducted a study on antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, closely related to the compound in focus. Their research revealed significant antioxidant properties, indicating possible applications in oxidative stress-related disorders (Tomassoli et al., 2016).
Potential in Biological and Pharmacological Activities
- Ezzati et al. (2017) reported on the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives, which may have biological and pharmacological activities. These findings could be relevant to the study of this compound in various biological contexts (Ezzati, Khalafy, Marjani, & Prager, 2017).
Structural and Stereochemical Characterization
- Munir et al. (2021) focused on the synthesis and structural interpretation of N-acylhydrazones related to the compound , providing valuable insights into its stereochemical behavior and potential applications in drug design (Munir, Javid, Zia-ur-Rehman, Zaheer, Huma, Roohi, & Athar, 2021).
properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-3-22-17-13(10-12-7-6-11(2)9-14(12)19-17)16(21-22)20-18(23)15-5-4-8-24-15/h4-10H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
OPWCPOLKIVKSBG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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